molecular formula C22H27N7O2S B608742 LY3214996 CAS No. 1951483-29-6

LY3214996

Numéro de catalogue: B608742
Numéro CAS: 1951483-29-6
Poids moléculaire: 453.6 g/mol
Clé InChI: JNPRPMBJODOFEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY3214996 is a potent, selective, ATP-competitive inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), a critical node in the mitogen-activated protein kinase (MAPK) pathway. This pathway is frequently dysregulated in cancers due to mutations in upstream components such as KRAS, BRAF, NRAS, MEK1 (MAP2K1), or NF1. This compound demonstrates robust antitumor activity in preclinical models of colorectal cancer, melanoma, pancreatic ductal adenocarcinoma (PDAC), and non-small cell lung cancer (NSCLC) harboring these mutations .

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse de LY3214996 implique des réactions chimiques spécifiques pour assembler sa structure moléculaire. Malheureusement, les voies de synthèse détaillées sont des informations propriétaires et ne sont pas largement disponibles dans le domaine public.

Production industrielle:: De même, les informations concernant les méthodes de production à l'échelle industrielle de this compound sont limitées. Les sociétés pharmaceutiques optimisent généralement les voies de synthèse pour la production à grande échelle, en assurant la rentabilité et la pureté élevée.

Analyse Des Réactions Chimiques

Biochemical Interactions

LY3214996 exhibits reversible, competitive ATP inhibition with rapid equilibrium kinetics:

ParameterValue (ERK1/2)Source
IC₅₀ (biochemical)5 nM
Kᵢ (ERK1-2P)0.650 nM
Kᵢ (ERK2-2P)0.064 nM

In cellular assays, this compound inhibits phosphorylation of downstream ERK targets (e.g., p90RSK1 at T359/S363) with IC₅₀ values of 54–223 nM in KRAS- and BRAF-mutant cell lines .

Pharmacodynamic and Metabolic Behavior

  • Target Engagement : Sustained ERK pathway inhibition requires >50% target coverage for 8–16 hours to achieve tumor regression in xenografts .

  • Compensatory Signaling : ERK inhibition triggers PI3K/AKT pathway activation, necessitating combination therapies (e.g., with PI3K inhibitors) .

  • Plasma Stability : Peak plasma concentrations reach 3,840 nM at 4 hours post-dose, declining to 9 nM by 24 hours .

Combination Drug Interactions

This compound synergizes with multiple agents through distinct mechanisms:

Combination PartnerObserved EffectModel SystemSource
Pan-RAF inhibitor (LY3009120)Enhanced tumor regression in KRAS-mutant CRCHCT116 xenografts
SorafenibReversal of HCC resistance via cell-cycle arrest (G₀/G₁) and apoptosisHuh7 cells
RMC-4550 (SHP2 inhibitor)Synergistic MAPK suppression in PDACKRAS-mutant PDAC

Stability and Degradation Pathways

While explicit degradation studies are unpublished, indirect evidence suggests:

  • Hepatic Metabolism : Predominant clearance route inferred from plasma PK profiles .

  • CNS Penetration : Limited brain exposure (380 nM in tumors vs. 4,463 nM in plasma) .

Research Gaps and Limitations

Publicly available data lack:

  • Full synthetic routes or reaction intermediates.

  • Detailed metabolic byproducts or CYP450 interactions.

  • Stability profiles under varying pH/temperature conditions.

Proprietary patent protections likely restrict disclosure of chemical reaction specifics .

Applications De Recherche Scientifique

LY3214996 has found applications in various scientific fields:

    Cancer Research: Due to its potent inhibition of ERK1/2, this compound is investigated for its antitumor effects.

    Cell Signaling Studies: Researchers use this compound to dissect ERK-mediated signaling pathways.

    Drug Development: Its unique properties make it an attractive candidate for drug development.

Mécanisme D'action

LY3214996 exerts its effects by inhibiting ERK1 and ERK2. These kinases are involved in cell proliferation, differentiation, and survival. By blocking their activity, this compound disrupts downstream signaling cascades, impacting cell behavior and tumor growth.

Comparaison Avec Des Composés Similaires

Mechanism of Action

LY3214996 inhibits ERK1/2 kinase activity, leading to sustained suppression of downstream substrates like phosphorylated ribosomal S6 kinase 1 (pRSK1), cyclin D1 (CCND1), and c-MYC. This results in G1 cell-cycle arrest and apoptosis in ERK-dependent cancers . Notably, this compound maintains pathway inhibition despite feedback reactivation of phosphorylated ERK (pERK) caused by reduced inhibitory phosphorylation of CRAF at S289/S296/S301 .

Clinical Development

This compound has advanced to clinical trials (NCT02857270) as a monotherapy and in combination with other agents for advanced/metastatic cancers. Its ability to penetrate the central nervous system (CNS) has been validated using a sensitive LC-MS/MS method (lower limit of quantification: 0.2 nM), supporting its evaluation in brain tumors .

This compound is compared below with other MAPK pathway inhibitors, including MEK inhibitors, RAF inhibitors, and other ERK inhibitors.

MEK Inhibitors (Trametinib, Cobimetinib)

Parameter This compound (ERK1/2 inhibitor) MEK Inhibitors
Target ERK1/2 (terminal node of MAPK) MEK1/2 (upstream of ERK)
Resistance Mechanisms Overcomes BRAF/MEK inhibitor resistance via direct ERK inhibition Limited efficacy in ERK-reactivated tumors
Efficacy in BRAF-mutant melanoma IC50: 0.054–0.183 mmol/L in A375 cells; induces apoptosis in vemurafenib-resistant models Partial response in BRAF V600E tumors but rapid relapse
Tolerability Better tolerated in preclinical models Dose-limiting toxicities (e.g., rash, diarrhea) common

Pan-RAF Inhibitors (LY3009120)

Parameter This compound LY3009120 (Pan-RAF inhibitor)
Target Specificity Selective for ERK1/2 Broad inhibition of RAF isoforms
Combination Potential Synergistic tumor regression in KRAS-mutant HCT116 xenografts when combined with LY3009120 Limited single-agent activity due to pathway feedback
pRSK1 Inhibition Sustained >50% inhibition for 8–16 hours Transient suppression

Other ERK Inhibitors (Ulixertinib, SCH772984)

Parameter This compound Ulixertinib (BVD-523) SCH772984
Clinical Stage Phase I (NCT02857270) Phase I/II (NCT01781429) Preclinical/Phase I
CNS Penetration Detected in CSF and brain tumors Limited data No reported CNS activity
IC50 in KRAS-mutant PDAC 70% tumor growth inhibition in MiaPaCa-2 models Partial response in NRAS-mutant tumors only Not reported

Combination Therapies

This compound + RMC-4550 (SHP2 Inhibitor)

  • Efficacy : Combined treatment reduced pRSK-1 levels by 70–100% in KRAS-mutant PDAC models (vs. 20–40% with this compound alone) .
  • Tolerability: No overlapping toxicities reported in preclinical models .

This compound + Abemaciclib (CDK4/6 Inhibitor)

  • Synergy : Additive reduction in tumor burden in NF1-mutant plexiform neurofibroma models .
  • Mechanism : Dual targeting of MAPK and cell-cycle pathways .

Key Research Findings

Preclinical Efficacy Data

Model Type This compound Monotherapy Combination Therapy
KRAS-mutant HCT116 CRC 80% tumor growth inhibition 100% regression with LY3009120
BRAF V600E melanoma (A375) IC50: 0.054 mmol/L; overcomes vemurafenib resistance N/A
NF1-mutant Schwann cells N/A 50% apoptosis with abemaciclib

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

Parameter Value Reference
Plasma Half-life ~4–6 hours (preclinical)
CNS Penetration CSF-to-plasma ratio: 0.3–0.5
Target Engagement >50% pRSK1 inhibition for 8–16 hours

Activité Biologique

LY3214996 is a selective, potent ATP-competitive inhibitor of the extracellular signal-regulated kinase (ERK) pathway, primarily targeting ERK1 and ERK2. This compound has garnered attention due to its potential therapeutic applications in treating cancers driven by mutations in the RAS and RAF pathways, particularly those with KRAS and BRAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, pharmacodynamics, and clinical implications.

This compound functions by selectively inhibiting ERK1/2 kinases, which are critical components of the MAPK signaling pathway. By blocking the phosphorylation and activation of downstream effectors such as p90RSK, this compound disrupts tumor cell proliferation and survival signals. The compound was identified through lead optimization strategies that enhanced its potency and selectivity against a broad range of kinases.

Key Characteristics:

  • IC50 Values : this compound exhibits low nanomolar potency against ERK1 and ERK2 with IC50 values around 0.001–0.009 μmol/L in various assays .
  • Selectivity : It demonstrates over 40-fold selectivity against 512 kinases, making it a highly specific inhibitor for ERK pathways .

Efficacy in Preclinical Models

Research indicates that this compound effectively inhibits tumor growth in several preclinical models harboring mutations in the MAPK pathway.

Tumor Models:

  • Colorectal Cancer : In KRAS-mutant HCT116 cells, treatment with this compound led to significant tumor growth inhibition, demonstrating dose-dependent effects .
  • Melanoma : In BRAF-mutant A375 cells, this compound also showed robust antitumor activity, suggesting its potential utility across different cancer types .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its impact on key signaling pathways:

  • Inhibition of pRSK : Treatment resulted in a significant reduction in phosphorylated pRSK levels, confirming effective ERK pathway inhibition. At peak plasma concentrations (3840 nM), pRSK inhibition reached 66%, but this effect diminished over time as plasma levels decreased .
  • Compensatory Pathway Activation : Notably, this compound treatment led to compensatory activation of the PI3K pathway in resistant cell lines, highlighting the complexity of signaling interactions in cancer cells .

Clinical Studies

Clinical investigations have been initiated to evaluate the safety and efficacy of this compound in patients with advanced cancers:

  • Phase I Dose Escalation Study : This study assessed the tolerability and pharmacokinetics of this compound in patients with advanced solid tumors. Preliminary results indicated manageable safety profiles and preliminary signs of efficacy .
  • Phase II Basket Trial : Ongoing trials are exploring the use of this compound across various tumor types with specific genetic alterations (e.g., BRAF, RAS mutations), aiming to establish its therapeutic potential as a monotherapy or in combination with other agents .

Summary of Key Findings

Characteristic Details
Target Kinases ERK1/2
IC50 Values 0.001–0.009 μmol/L
Selectivity >40-fold against 512 kinases
Efficacy Models Significant inhibition in KRAS/BRAF mutant models
Pharmacodynamics Peak pRSK inhibition at 3840 nM
Clinical Trials Phase I & II ongoing studies

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which LY3214996 exerts its antitumor effects in ERK pathway-altered cancers?

this compound is a selective ATP-competitive ERK1/2 inhibitor that blocks phosphorylation of downstream targets such as p90RSK1 (S380), leading to cell cycle arrest (G1 phase) and apoptosis. Mechanistically, it inhibits ERK signaling reactivation caused by BRAF or MEK inhibitor resistance, as demonstrated in BRAF-mutant melanoma and KRAS-mutant colorectal cancer models. Key methods to validate these effects include Western blotting for pERK1/2, pRSK1, and apoptosis markers (e.g., caspase-3, PARP cleavage) .

Q. Which preclinical models are most relevant for evaluating this compound efficacy?

Commonly used models include:

  • Xenografts : BRAF-mutant A375 melanoma, KRAS-mutant HCT116 colorectal cancer, and patient-derived xenografts (PDXs) with ERK pathway alterations.
  • Cell lines : BRAF inhibitor-resistant melanoma (e.g., vemurafenib-resistant A375), KRAS-mutant pancreatic (MiaPaCa-2), and NSCLC lines.
  • In vitro assays : CellTiter-Glo viability assays (IC50 determination) and phospho-protein profiling to assess target engagement .

Q. How is this compound’s target inhibition quantified in preclinical studies?

Pharmacodynamic (PD) biomarkers such as pRSK1 (S380) inhibition in tumor lysates or peripheral blood mononuclear cells (PBMCs) are measured via Western blot. Target engagement is correlated with tumor growth inhibition (TGI) in xenograft models. For example, >50% pRSK1 inhibition for 8–16 hours post-dose is sufficient for significant TGI in BRAF/KRAS-mutant models .

Advanced Research Questions

Q. How does this compound overcome acquired resistance to BRAF/MEK inhibitors in melanoma?

Resistance to BRAF inhibitors (e.g., vemurafenib) often involves ERK pathway reactivation via MEK mutations or alternative signaling. This compound directly inhibits ERK1/2, bypassing upstream resistance mechanisms. In vemurafenib-resistant A375 models, this compound restored antitumor activity by suppressing pRSK1 and inducing apoptosis, with in vivo tumor regression observed at doses ≥30 mg/kg .

Q. What synergistic combinations with this compound have shown promise in preclinical studies?

  • Pan-RAF inhibitors (e.g., LY3009120) : In KRAS-mutant HCT116 xenografts, the combination achieved synergistic tumor regression by dual blockade of RAF and ERK nodes, reducing feedback activation .
  • Sorafenib in HCC : this compound reversed sorafenib resistance by suppressing PI3K/AKT pathway crosstalk. Combined treatment reduced p-S6K and p-eIF4EBP1 while increasing pro-apoptotic proteins (Bax, Bad) in Huh7R cells .
  • CDK4/6 inhibitors (e.g., abemaciclib) : In BRAF-mutant or CDKN2A-deficient models, the combination enhanced G1 arrest and reduced brain metastasis growth .

Q. How do genetic contexts (e.g., CDKN2A mutations) influence this compound’s efficacy?

In NSCLC brain metastasis models, CDKN2A deletion or BRAF mutation sensitized tumors to this compound ± abemaciclib, whereas KRAS/CDKN2A co-mutations showed limited response. RNA-seq and phospho-proteomics are critical for identifying context-dependent biomarkers .

Q. What methodological challenges arise when analyzing paradoxical ERK activation with this compound?

this compound treatment can transiently increase pERK1/2 levels due to feedback inhibition of pCRAF (S289/S296/S301). Researchers must differentiate this "pseudo-activation" from true pathway reactivation using time-course Western blotting and downstream PD markers (e.g., DUSP4, c-MYC) .

Q. How do in vitro findings translate to in vivo efficacy in ERK-altered cancers?

While in vitro IC50 values (e.g., 0.03–1 μM in BRAF-mutant lines) correlate with tumor regression in xenografts, species-specific PK/PD differences (e.g., murine vs. human clearance) require careful dose optimization. Preclinical studies use tumor growth inhibition (TGI) metrics and exposure-response modeling to bridge this gap .

Q. What clinical trial insights inform this compound’s translational potential?

A phase I trial (NCT02857270) reported stable disease in BRAF/RAS-mutant patients and a tolerable safety profile (common AEs: nausea, dermatitis). Pharmacodynamic validation (pRSK1 inhibition in tumors) and synergy with MEK/RAF inhibitors support further combination studies .

Q. Methodological Considerations

Q. How should researchers design experiments to assess this compound’s impact on ERK-dependent transcriptional programs?

  • Use RNA-seq to profile ERK-regulated genes (e.g., EGR1, c-FOS).
  • Combine with ChIP-seq for transcription factors like c-JUN or ELK1.
  • Validate findings using siRNA-mediated ERK1/2 knockdown to distinguish on-target effects .

Q. What strategies mitigate off-target effects in this compound studies?

  • Employ isogenic cell lines (e.g., BRAF WT vs. V600E) to isolate mutation-specific effects.
  • Use orthogonal assays (e.g., kinase profiling panels) to confirm ERK1/2 selectivity over related kinases (e.g., ERK5) .

Q. How can contradictory data on ERK pathway feedback loops be resolved?

Contradictions (e.g., increased pERK1/2 with this compound) require multi-omics integration (phosphoproteomics, metabolomics) and computational modeling to map feedback dynamics. Time-resolved experiments (e.g., 0–24 hour post-treatment) are essential .

Propriétés

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951483-29-6
Record name Temuterkib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMUTERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.